molecular formula C17H21N2O2P B8527058 N-[1-(Diphenylphosphoryl)butyl]urea CAS No. 43077-48-1

N-[1-(Diphenylphosphoryl)butyl]urea

Cat. No.: B8527058
CAS No.: 43077-48-1
M. Wt: 316.33 g/mol
InChI Key: MCXHVPDNVZXDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Diphenylphosphoryl)butyl]urea is a synthetic urea derivative of significant interest in advanced chemical and pharmaceutical research. The compound features a urea moiety, a functional group renowned for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug candidates . Integrated with this is a diphenylphosphoryl group, a structure known to influence molecular conformation and participate in specific intermolecular interactions, such as hydrogen bonding, which can be critical for forming supramolecular structures or for binding to enzyme active sites . This unique combination of a hydrogen-bond-donating/accepting urea and a phosphoryl group makes this compound a valuable scaffold in medicinal chemistry for the design of enzyme inhibitors and for probing protein-ligand interactions. Its properties also make it a candidate for development in materials science, particularly in the creation of novel coordination polymers or as a building block for foldamers and other dynamic molecular architectures . Researchers can leverage this compound to explore new pathways in drug discovery and the synthesis of functional organic materials. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

43077-48-1

Molecular Formula

C17H21N2O2P

Molecular Weight

316.33 g/mol

IUPAC Name

1-diphenylphosphorylbutylurea

InChI

InChI=1S/C17H21N2O2P/c1-2-9-16(19-17(18)20)22(21,14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3,(H3,18,19,20)

InChI Key

MCXHVPDNVZXDSD-UHFFFAOYSA-N

Canonical SMILES

CCCC(NC(=O)N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

The compound is compared to other urea derivatives with sulfonyloxy or phosphoryl substituents (Table 1). Key differences include:

  • Steric effects : The bulky diphenylphosphoryl group may hinder intermolecular interactions compared to smaller substituents (e.g., p-ethylbenzenesulfonyloxy in ), impacting solubility or crystal packing.

Table 1: Structural and Electronic Comparison

Compound Name Substituent Type Key Functional Groups Potential Applications Reference
N-[1-(Diphenylphosphoryl)butyl]urea Phosphoryl Ph₂P(O)-, urea Coordination chemistry
N,N’-[2-(1-naphthalenesulfonyloxy)phenyl]urea Sulfonyloxy Naphthalenesulfonyloxy, urea Enzyme inhibition, surfactants
LnL₃Phen (CAPh ligand) Phosphoryl + aryl PhC(O)N(H)P(O)Ph₂ Luminescent films
Coordination Chemistry and Luminescence
  • Lanthanide complexes : Compounds like LnL₃Phen () utilize aryl-functionalized CAPh ligands with phosphoryl groups to form hydrophobic shells around lanthanide ions (e.g., Tb³⁺, Eu³⁺), resulting in high luminescence quantum yields. This compound may similarly stabilize lanthanide complexes but lacks the aryl conjugation present in CAPh ligands, which is critical for energy transfer in luminescence .
  • Thermal stability : Phosphoryl-containing compounds generally exhibit higher thermal stability than sulfonyl derivatives due to stronger P=O bonds (vs. S=O). This property is advantageous in materials science applications .
Reactivity and Solubility
  • Catalytic activity : Phosphoryl groups can act as Lewis acid catalysts or ligands in transition-metal catalysis, whereas sulfonyloxy groups are typically inert or serve as leaving groups .

Preparation Methods

Synthesis of 4-(Diphenylphosphoryl)butanoic Acid

Procedure :

  • Phosphorylation : Ethyl 4-bromobutanoate undergoes a Michaelis-Arbuzov reaction with diphenylphosphine in the presence of a palladium catalyst to yield ethyl 4-(diphenylphosphoryl)butanoate.

  • Hydrolysis : The ester is saponified using 2 M NaOH at 80°C for 6 hours, producing 4-(diphenylphosphoryl)butanoic acid.

Data :

StepReagents/ConditionsYield
1PdCl₂, 100°C, 12 h78%
2NaOH, reflux92%

Curtius Rearrangement to Isocyanate

Procedure :
The acyl azide is heated to 80°C in toluene for 3 hours, inducing rearrangement to 4-(diphenylphosphoryl)butyl isocyanate.

Characterization :

  • IR : Strong absorbance at 2,270 cm⁻¹ (N=C=O stretch).

  • NMR : δ 3.45 ppm (t, 2H, CH₂-P), δ 7.35–7.80 ppm (m, 10H, aromatic).

Urea Formation via Ammonolysis

Procedure :
The isocyanate is dissolved in anhydrous diethyl ether, and anhydrous ammonia gas is bubbled through the solution at 0°C for 1 hour. The product precipitates as a white solid.

Data :

ParameterValue
Yield85%
Purity (HPLC)98.2%
Melting Point178–180°C

DMDTC-Mediated Direct Urea Synthesis

Synthesis of 1-(Diphenylphosphoryl)butylamine

Procedure :
Butylamine (10 mmol) reacts with diphenylphosphoryl chloride (12 mmol) in dichloromethane with triethylamine (15 mmol) as a base. The mixture is stirred at 25°C for 24 hours.

Data :

ParameterValue
Yield68%
³¹P NMR (CDCl₃)δ 28.5 ppm

Reaction with S,S-Dimethyl Dithiocarbonate (DMDTC)

Procedure :
The amine (5 mmol) and DMDTC (5.5 mmol) are heated in water at 60°C for 6 hours. Ammonium hydroxide (10 mmol) is added, and the mixture is stirred for an additional 2 hours.

Key Observations :

  • Mechanism : DMDTC acts as a phosgene surrogate, forming a thiocarbamate intermediate that reacts with ammonia.

  • Yield : 89% (after recrystallization from ethanol).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Curtius RearrangementHigh purity; scalableMulti-step; requires toxic reagents (DPPA)85%
DMDTC-MediatedOne-pot; avoids isocyanatesRequires phosphorylated amine precursor89%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(Diphenylphosphoryl)butyl]urea, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via urea-forming reactions, such as coupling isocyanates with amines. A Curtius rearrangement of azides (e.g., using diphenylphosphoryl azide) is a common precursor step to generate isocyanates .
  • Key factors : Solvent polarity (e.g., DCM or DMSO), temperature (reflux conditions), and catalyst choice (e.g., hypervalent iodine(III) catalysts) significantly affect reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/³¹P NMR : Essential for confirming the diphenylphosphoryl group’s presence and urea linkage. ³¹P NMR is particularly sensitive to phosphorus-containing functional groups .
  • HPLC-MS : Validates purity (>98%) and molecular weight confirmation .

Q. How does the diphenylphosphoryl group influence the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies in buffered solutions (pH 3–10) at 25–40°C. Monitor degradation via HPLC and compare with computational stability predictions (e.g., using DFT calculations) .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

  • Methodology :

  • Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers.
  • Asymmetric catalysis : Employ chiral auxiliaries or catalysts during urea bond formation to enhance stereoselectivity .
    • Data analysis : Compare diastereomeric ratios (dr) via NMR and correlate with reaction parameters (e.g., solvent, temperature) .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be reconciled for this compound?

  • Methodology :

  • Dose-response assays : Test across a wide concentration range to identify non-specific cytotoxic thresholds.
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
    • Example : If IC₅₀ values for enzyme inhibition conflict with cell viability data, perform counter-screens against related off-target enzymes .

Q. What computational methods predict the binding affinity of this compound to kinase targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB: 8Z7) .
  • MD simulations : Analyze binding stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with urea moiety) .

Data Contradiction Analysis

Q. Why might experimental LogP values differ from computational predictions?

  • Root causes :

  • Solvent effects : Experimental LogP (e.g., shake-flask method) can vary with solvent choice, while computational tools (e.g., ChemAxon) assume idealized conditions.
  • Protonation states : The urea group’s pH-dependent ionization may alter hydrophobicity .
    • Resolution : Measure LogP at physiologically relevant pH (7.4) and validate with multiple computational models.

Experimental Design Guidelines

Designing a stability study for long-term storage:

  • Parameters :

  • Temperature : Test at 4°C (short-term), 25°C (room temperature), and 40°C (accelerated).
  • Humidity : 60% RH to assess hydrolysis susceptibility.
    • Analytics : Monitor via HPLC purity checks and ³¹P NMR for phosphoryl group integrity .

Optimizing reaction scalability from milligram to gram-scale synthesis:

  • Key adjustments :

  • Solvent volume : Reduce by 50% to improve concentration-driven kinetics.
  • Catalyst loading : Lower hypervalent iodine(III) catalyst from 10 mol% to 5 mol% to minimize cost without sacrificing yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.